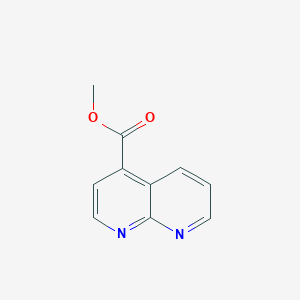

Methyl 1,8-naphthyridine-4-carboxylate

Description

The exact mass of the compound Methyl 1,8-naphthyridine-4-carboxylate is 188.058577502 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1,8-naphthyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,8-naphthyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,8-naphthyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-6-12-9-7(8)3-2-5-11-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCRSKVYJXNGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 1,8-Naphthyridine-4-carboxylate

Foreword: The Enduring Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus stands as a prominent heterocyclic scaffold within the landscape of medicinal chemistry and drug discovery.[1] Its journey from a chemical curiosity to a "privileged scaffold" was catalyzed by the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative to exhibit potent antibacterial activity.[2] This seminal discovery paved the way for the development of the vast quinolone and fluoroquinolone families of antibiotics.[2] Beyond its antimicrobial prowess, the 1,8-naphthyridine core has been incorporated into molecules exhibiting a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3]

This technical guide focuses on a key derivative, methyl 1,8-naphthyridine-4-carboxylate . This compound serves as a versatile building block for the synthesis of more complex and biologically active molecules. Its chemical properties, particularly the reactivity of the methyl ester and the aromatic core, are of paramount importance to researchers and scientists in the field of drug development. This document aims to provide a comprehensive overview of its synthesis, spectroscopic characteristics, chemical reactivity, and applications, grounded in established scientific principles and literature.

Physicochemical Properties

While extensive experimental data for methyl 1,8-naphthyridine-4-carboxylate is not widely published, its key physicochemical properties can be predicted using computational models. These predicted values, summarized in the table below, provide a useful starting point for its handling and use in experimental settings. For context, the experimentally determined melting point of the parent compound, 1,8-naphthyridine, is 98-99 °C.[2]

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | - |

| Molecular Weight | 188.18 g/mol | - |

| XlogP | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 51.7 Ų | PubChem |

Solubility Profile: Based on its structure, methyl 1,8-naphthyridine-4-carboxylate is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely to be low.

Synthesis of Methyl 1,8-Naphthyridine-4-carboxylate

The synthesis of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation or related condensation reactions.[4][5] A plausible and efficient synthetic route to methyl 1,8-naphthyridine-4-carboxylate involves a three-component reaction of 2-aminonicotinaldehyde, methyl cyanoacetate, and a suitable catalyst.[6]

Caption: Proposed synthetic workflow for Methyl 1,8-Naphthyridine-4-carboxylate.

Proposed Experimental Protocol: Three-Component Synthesis

This protocol is based on established methods for the synthesis of substituted 1,8-naphthyridines.[6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminonicotinaldehyde (1.0 eq.), methyl cyanoacetate (1.1 eq.), and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield pure methyl 1,8-naphthyridine-4-carboxylate.

Spectroscopic Characterization

The structural elucidation of methyl 1,8-naphthyridine-4-carboxylate relies on a combination of spectroscopic techniques. The following is a predictive analysis based on data from the parent 1,8-naphthyridine and related derivatives.[7][8][9][10][11][12][13][14][15][16][17]

| Technique | Predicted Key Data |

| ¹H NMR | δ 9.2-9.0 (m, 2H), 8.4-8.2 (dd, 1H), 7.8-7.6 (m, 2H), 4.0 (s, 3H) |

| ¹³C NMR | δ 166-164 (C=O), 156-154, 153-151, 140-138, 137-135, 124-122, 122-120, 120-118, 53-51 (OCH₃) |

| IR (cm⁻¹) | 3100-3000 (Ar C-H), 1730-1710 (C=O ester), 1600-1450 (C=C, C=N), 1300-1100 (C-O) |

| Mass Spec (EI) | m/z (%): 188 (M⁺), 157 (M⁺ - OCH₃), 129 (M⁺ - COOCH₃) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyridine ring and the methyl ester protons. The aromatic region (δ 7.5-9.2 ppm) will display a complex pattern of doublets and multiplets corresponding to the five protons on the heterocyclic core. A sharp singlet for the methyl ester protons should appear upfield, around δ 4.0 ppm.[9][18]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by a signal for the ester carbonyl carbon in the downfield region (δ 164-166 ppm).[14][15] The eight aromatic carbons of the naphthyridine ring will resonate between δ 118 and 156 ppm. The methyl carbon of the ester group will appear as a single peak in the upfield region, typically around δ 51-53 ppm.[8][12]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester.[11][13] Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will show a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the naphthyridine ring, as well as C-O stretching of the ester group.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 188. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 157, and the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 129.[19][20][21]

Chemical Reactivity

The chemical reactivity of methyl 1,8-naphthyridine-4-carboxylate is primarily centered around the ester functionality and the electrophilic nature of the naphthyridine ring.

Caption: Key reaction pathways for Methyl 1,8-Naphthyridine-4-carboxylate.

Hydrolysis of the Methyl Ester

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 1,8-naphthyridine-4-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a valuable intermediate for further functionalization, such as the formation of amides via coupling reactions.

Representative Protocol: Basic Hydrolysis

-

Reaction Setup: Dissolve methyl 1,8-naphthyridine-4-carboxylate (1.0 eq.) in a mixture of methanol and water.

-

Reagent Addition: Add an excess of sodium hydroxide (2-3 eq.) to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 4-5.

-

Isolation: The resulting precipitate of 1,8-naphthyridine-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

Amination and Amidation

The methyl ester can react with ammonia or primary/secondary amines to form the corresponding amides. This transformation is fundamental in medicinal chemistry for introducing diverse functional groups and modulating the physicochemical properties of a lead compound.[22]

Representative Protocol: Amidation with a Primary Amine

-

Reaction Setup: In a sealed tube, dissolve methyl 1,8-naphthyridine-4-carboxylate (1.0 eq.) and the desired primary amine (1.5-2.0 eq.) in a suitable solvent like methanol or DMF.

-

Reaction: Heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Medicinal Chemistry and Drug Development

Methyl 1,8-naphthyridine-4-carboxylate is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a versatile synthetic intermediate. The 1,8-naphthyridine core is a known pharmacophore, and the 4-carboxylate position provides a convenient handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).[3][22]

Caption: Logical flow of the use of Methyl 1,8-Naphthyridine-4-carboxylate in drug discovery.

Derivatives synthesized from this building block have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: The 1,8-naphthyridine scaffold has been incorporated into compounds targeting various kinases and DNA topoisomerases.[3]

-

Antimicrobial Agents: Following the legacy of nalidixic acid, novel 1,8-naphthyridine derivatives continue to be explored for their antibacterial and antifungal properties.

-

Antiviral Agents: Certain 1,8-naphthyridine derivatives have shown promise as inhibitors of viral replication.[1]

-

Central Nervous System (CNS) Agents: The scaffold has been utilized in the development of compounds with potential applications in treating neurodegenerative diseases and other CNS disorders.[22]

Conclusion

Methyl 1,8-naphthyridine-4-carboxylate is a chemically versatile and synthetically accessible molecule of significant interest to the scientific community. Its well-defined reactivity, centered on the ester functionality, allows for its use as a key building block in the construction of diverse libraries of 1,8-naphthyridine derivatives. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the rational design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this and related 1,8-naphthyridine derivatives will undoubtedly contribute to future advances in medicine and materials science.

References

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Future Medicinal Chemistry.

- Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930.

- Agrawal, P., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(5), 1839-1854.

- Interpretation of mass spectra. (n.d.). University of Arizona.

-

Babu, V. R., et al. (2018). Environmentally favorable Synthesis and Characterization of series of 2-hydrazinyl-3- substituted[7][8] naphthyridines. International Journal of Pharmaceutical Sciences and Research, 9(8), 3323-3329.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- A mild synthesis of substituted 1,8-naphthyridines. (2017). Green Chemistry.

- 1,8-Naphthyridine(254-60-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1,8-Naphthyridine(254-60-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Mass Spectrometry - Examples. (n.d.). University of Arizona Department of Chemistry and Biochemistry.

- Mass Spectrometry - Fragmentation P

- 1H NMR chemical shift ppm table. (n.d.).

- IR Absorption Table. (n.d.). University of California, Los Angeles.

- Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o630–o631.

- Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. (2025). Benchchem.

- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.

- Al-Zaydi, K. M. (2012). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Journal of the Saudi Chemical Society, 16(3), 267-273.

- Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.

- Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618.

- 1,8-Naphthyridine. (n.d.). Wikipedia.

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).

- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.

- Table of Characteristic IR Absorptions. (n.d.).

- Wang, L., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 3(10), 13359–13367.

- Zarei, A., & Hajipour, A. R. (2008). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Iranian Chemical Society, 5(4), 657-662.

- Sarma, B., & Prajapati, D. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry, 86(16), 11495–11502.

- Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... (n.d.).

- 13C NMR Chemical Shift. (2022).

- Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.

- Ghorab, M. M., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 453-461.

- Converting a carboxylic acid to a primary amide. (2013). Reddit.

- 13C Chemical Shift Table. (n.d.). University of California, Los Angeles.

- Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxyl

- Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. (2019). Organic & Biomolecular Chemistry.

- Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o630.

- Islam, A., & Ghosh, K. (2004). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Journal of the Korean Chemical Society, 48(6), 599-602.

- Syntheses and spectra of naphthyridines. (n.d.). Library and Archives Canada.

- van der Plas, H. C., et al. (1977). Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes. Organic Magnetic Resonance, 9(7), 399-403.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 7. 4-METHYL-1,8-NAPHTHYRIDINE(1569-17-1) 1H NMR [m.chemicalbook.com]

- 8. 1,8-Naphthyridine(254-60-4) 13C NMR [m.chemicalbook.com]

- 9. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]

- 10. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Digital resource [dam-oclc.bac-lac.gc.ca]

- 17. ris.utwente.nl [ris.utwente.nl]

- 18. compoundchem.com [compoundchem.com]

- 19. uni-saarland.de [uni-saarland.de]

- 20. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of Methyl 1,8-naphthyridine-4-carboxylate

An In-Depth Technical Guide to the Biological Activity of Methyl 1,8-Naphthyridine-4-Carboxylate and Its Derivatives

Executive Summary

As drug discovery pivots toward highly functionalized, multi-target pharmacophores, the 1,8-naphthyridine scaffold has emerged as a privileged structure. Specifically, Methyl 1,8-naphthyridine-4-carboxylate serves as a critical synthetic linchpin. While the ester itself is often utilized as an advanced intermediate, its downstream derivatives—ranging from carboxamides to fused azepinones—exhibit profound biological activities. This whitepaper, written from the perspective of a Senior Application Scientist, deconstructs the mechanistic biology, structural functionalization, and validated experimental protocols associated with this scaffold, focusing on its roles in antiviral therapy, oncology, and antimicrobial resistance.

Antiviral Efficacy: HIV-1 Integrase Strand Transfer Inhibition (INSTI)

The most clinically significant modern application of the 1,8-naphthyridine core is in the management of HIV-1. Integrase strand transfer inhibitors (INSTIs) block the insertion of viral DNA into the host genome[1]. Derivatives synthesized from 1,8-naphthyridine-4-carboxylate precursors, particularly 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides, have shown extraordinary potency against both wild-type (WT) HIV-1 and resistant mutants[2].

Mechanistic Causality

The biological activity of these compounds relies on a highly specific metal-chelating triad of heteroatoms. When the naphthyridine derivative enters the HIV-1 intasome (the nucleoprotein complex of integrase and viral DNA), it chelates two Mg²⁺ ions located in the catalytic active site[3]. This chelation displaces the 3′-terminal deoxyadenosine of the viral DNA, effectively neutralizing the nucleophilic attack required for strand transfer[1].

Recent structural modifications at the 4-position and 6-position of the naphthyridine ring have yielded compounds that maintain low nanomolar IC₅₀ values against variants resistant to first- and second-generation drugs like Raltegravir (RAL) and Dolutegravir (DTG)[4]. The extended functional groups occupy auxiliary pockets in the mutated integrase, compensating for the loss of primary binding affinity[4].

Mechanism of HIV-1 Integrase inhibition by 1,8-naphthyridine derivatives.

Oncology: Apoptosis Reactivation via IAP Inhibition

In oncology, cancer cells frequently evade apoptosis by overexpressing Inhibitor of Apoptosis Proteins (IAPs), such as cIAP and XIAP[5]. Methyl 1,8-naphthyridine-4-carboxylate is a direct precursor used in the synthesis of substituted 1,3,4,5-tetrahydro-benzo[b]azepin-2-ones[6]. These complex molecules act as SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.

Mechanistic Causality

By converting the methyl ester into a functionalized amide/azepinone, the resulting molecule mimics the N-terminal tetrapeptide of the endogenous SMAC protein. These synthetic naphthyridine derivatives bind with high affinity to the BIR2 and BIR3 domains of IAPs[6]. This binding antagonizes the IAPs, releasing Caspase-3, -7, and -9 from their inhibitory grip, thereby reactivating the caspase cascade and inducing rapid apoptosis in solid tumors and blood cancers[6]. Furthermore, specific pyrrolo[1,8]-naphthyridine derivatives have demonstrated c-IAP inhibition with an IC₅₀ of 0.10 µM, making them up to 800 times more potent than standard inhibitors like L-phenylalanine[7].

Apoptotic reactivation pathway via IAP inhibition using naphthyridine SMAC mimetics.

Protocol: In Vitro Caspase-3/7 Activation Assay for Naphthyridine IAP Inhibitors

To validate the biological activity of these synthesized SMAC mimetics, a self-validating luminescent assay is required.

-

Cell Seeding: Plate HCT-116 (colorectal carcinoma) cells at 10,000 cells/well in a 96-well opaque white plate. Causality: Opaque plates prevent luminescent signal cross-talk between adjacent wells, ensuring strict quantitative accuracy.

-

Compound Treatment: Treat cells with the naphthyridine derivative (titrated from 0.01 µM to 10 µM) and incubate for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., TNF-α). Causality: TNF-α is included because SMAC mimetics often synergize with TNF-α signaling to drive the extrinsic apoptotic pathway; this validates that the cellular machinery is responsive.

-

Reagent Addition: Add a proluminescent Caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Causality: Caspases 3 and 7 specifically cleave the DEVD sequence. Cleavage liberates aminoluciferin, which is consumed by luciferase to produce light. This provides a direct, stoichiometric readout of caspase activity rather than a lagging indicator like cell viability.

-

Incubation & Reading: Incubate for 1 hour at room temperature in the dark, then measure luminescence using a microplate reader. Calculate the EC₅₀ using non-linear regression.

Antimicrobial Profile: DNA Gyrase and Beyond

The 1,8-naphthyridine class is historically anchored by nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), discovered in 1962, which laid the groundwork for modern fluoroquinolones[8]. Derivatives of 1,8-naphthyridine-4-carboxylic acid, particularly morpholino- and carboxamide-substituted analogs, exhibit broad-spectrum antibacterial activity[9].

These compounds operate primarily by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, preventing the supercoiling of DNA required for bacterial replication[10]. Recent studies have shown that synthesizing novel 1,8-naphthyridine-3-carboxamides from carboxylate precursors yields compounds with significant efficacy against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive)[11].

Quantitative Data Summary

| Biological Target / Activity | Derivative Class | Key Performance Metric | Reference |

| HIV-1 Integrase (WT) | 1-hydroxy-naphthyridin-2(1H)-one | Therapeutic Index (TI) > 30,000 | [3] |

| c-IAP Inhibition (Cancer) | Pyrrolo[1,8]-naphthyridine | IC₅₀ = 0.10 ± 0.02 µM | [7] |

| DHODH Inhibition | Naphthyridine-4-carboxylic acid | IC₅₀ = 0.250 ± 0.11 µM | [12] |

| Antibacterial (S. aureus) | Morpholino-naphthyridine-carboxylate | MIC comparable to standard antibiotics | [13] |

Synthetic Derivatization Workflow

To harness the , it must be chemically reduced and functionalized. The following protocol details the critical first step in generating bioactive azepinone precursors[6].

Protocol: Chemoselective Reduction of Methyl 1,8-naphthyridine-4-carboxylate

-

Solubilization: Dissolve 5.2 mmol of Methyl 1,8-naphthyridine-4-carboxylate in 25 mL of anhydrous Methanol (MeOH). Causality: Anhydrous conditions prevent the premature quenching of the hydride reducing agent, while MeOH serves as a protic solvent that facilitates the stabilization of the transition state during ester reduction.

-

Thermal Control: Cool the solution strictly to 0°C using an ice bath. Causality: The subsequent addition of Sodium Borohydride (NaBH₄) is highly exothermic. Maintaining 0°C prevents the over-reduction of the delicate heteroaromatic naphthyridine ring system, ensuring chemoselectivity toward the ester/ketone moieties[6].

-

Hydride Addition: Add 15.6 mmol (3 equivalents) of NaBH₄ in small portions over 15 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas and prevents thermal runaway, which could lead to dimerization or degradation of the starting material[6].

-

Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir overnight.

-

Quenching & Isolation: Dilute the mixture with saturated aqueous NH₄Cl and concentrate under reduced pressure. Triturate the residue with a naphtha/MeOH/EtOAc mixture to isolate the pure reduced intermediate[6]. Causality: NH₄Cl safely neutralizes unreacted borohydride without creating a highly acidic environment that might protonate the basic nitrogens of the naphthyridine core, which would trap the product in the aqueous phase.

Conclusion

Methyl 1,8-naphthyridine-4-carboxylate is far more than a simple heterocyclic building block; it is the gateway to a myriad of potent biological agents. Whether engineered to chelate magnesium in the HIV-1 intasome, designed to mimic SMAC proteins to trigger apoptosis in resistant tumors, or optimized to disrupt bacterial DNA topology, the precise functionalization of the 4-carboxylate position dictates the pharmacological destiny of the molecule. For drug development professionals, mastering the synthetic causality and biological assays associated with this scaffold is essential for unlocking next-generation therapeutics.

References

1.[8] Biological Activity of Naturally Derived Naphthyridines - PMC - NIH. National Institutes of Health. Available at: 2.[10] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: 3.[11] SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. International Journal of Pharmaceutical Sciences and Research. Available at: 4.[6] US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones. Google Patents. Available at: 5.[4] HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC. National Institutes of Health. Available at: 6.[13] Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Baghdad Science Journal. Available at: 7.[9] Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. ResearchGate. Available at: 8.[2] HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutants - PMC. National Institutes of Health. Available at: 9.[7][1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC. National Institutes of Health. Available at: 10.[1] 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. ACS Publications. Available at: 11.[3] Pi–pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitors. Oxford Academic. Available at: 12.[12] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. National Institutes of Health. Available at: 13.[5] US9873674B2 - C-Rel inhibitors and uses thereof. Google Patents. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9873674B2 - C-Rel inhibitors and uses thereof - Google Patents [patents.google.com]

- 6. US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones - Google Patents [patents.google.com]

- 7. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Synthesis and biological studies for some heterocyclic compounds deriv" by Ala I. Ayoob [bsj.uobaghdad.edu.iq]

Unraveling the Enigmatic Mechanism of Action of Methyl 1,8-Naphthyridine-4-carboxylate: A Technical Guide for Drug Discovery Professionals

The 1,8-naphthyridine scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This technical guide delves into the core mechanism of action of a specific derivative, methyl 1,8-naphthyridine-4-carboxylate, by synthesizing established knowledge of the broader 1,8-naphthyridine class with fundamental principles of medicinal chemistry. While direct research on this particular ester is nascent, this document will provide a robust, evidence-based framework for understanding its likely biological targets and cellular effects, empowering researchers and drug development professionals in their quest for novel therapeutics.

The 1,8-Naphthyridine Core: A Foundation of Potent Biological Activity

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, is the cornerstone of numerous clinically significant drugs.[5] Its planar structure and ability to participate in various non-covalent interactions allow it to bind to a range of biological targets. Historically, the discovery of nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, as an antibacterial agent paved the way for the development of the highly successful quinolone and fluoroquinolone antibiotics.[5] These compounds established a key mechanism of action for this class: the inhibition of bacterial DNA gyrase and topoisomerase IV.[6]

More recently, research has expanded to explore the anticancer potential of 1,8-naphthyridine derivatives, revealing their ability to target mammalian topoisomerases, particularly topoisomerase II.[7][8][9] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.

Proposed Mechanism of Action: Topoisomerase II Inhibition

Based on the extensive body of evidence for structurally related 1,8-naphthyridine-4-carboxylic acid and carboxamide derivatives, the primary mechanism of action for methyl 1,8-naphthyridine-4-carboxylate is hypothesized to be the inhibition of human topoisomerase II .

This proposed mechanism is rooted in the ability of the planar 1,8-naphthyridine ring system to intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This "poisoning" of the enzyme prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks and subsequent cell cycle arrest and apoptosis.[8][10]

The presence of the carboxylate group at the 4-position is often crucial for this activity, as it can form key hydrogen bonds and electrostatic interactions within the enzyme's binding pocket.[11][12]

The Role of the Methyl Ester

The esterification of the carboxylic acid to a methyl ester in methyl 1,8-naphthyridine-4-carboxylate introduces several physicochemical changes that can modulate its biological activity:

-

Increased Lipophilicity: The methyl ester is more lipophilic than the corresponding carboxylic acid. This can enhance its ability to cross cell membranes and may lead to improved cellular uptake and bioavailability.[13]

-

Prodrug Potential: It is plausible that methyl 1,8-naphthyridine-4-carboxylate acts as a prodrug. Once inside the cell, it may be hydrolyzed by intracellular esterases to the active carboxylic acid form, which can then exert its inhibitory effect on topoisomerase II.[13]

-

Altered Target Interactions: The methyl group itself could potentially engage in favorable hydrophobic interactions within a specific pocket of the topoisomerase II enzyme, a phenomenon sometimes referred to as the "magic methyl" effect, which can significantly enhance potency.[14]

The following diagram illustrates the proposed mechanism of topoisomerase II inhibition by the active carboxylic acid metabolite.

Caption: Proposed mechanism of Topoisomerase II inhibition.

Experimental Validation: Protocols and Methodologies

To validate the hypothesized mechanism of action, a series of well-established in vitro assays are recommended. The following protocols provide a framework for these investigations.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a serial dilution of methyl 1,8-naphthyridine-4-carboxylate in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of viability against the log of the compound concentration.

Topoisomerase II Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, typically by assessing the relaxation of supercoiled plasmid DNA.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.

-

Compound Addition: Add varying concentrations of methyl 1,8-naphthyridine-4-carboxylate (and/or its hydrolyzed form) to the reaction tubes. Include a positive control (e.g., etoposide) and a negative control (no compound).

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

-

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

The following diagram illustrates the workflow for evaluating the proposed mechanism of action.

Caption: Experimental workflow for mechanism validation.

Quantitative Data Summary

The following table provides a hypothetical representation of the kind of quantitative data that would be generated from the experimental validation studies.

| Compound | Cell Line | IC₅₀ (µM) | Topoisomerase II Inhibition (EC₅₀, µM) |

| Methyl 1,8-naphthyridine-4-carboxylate | HeLa | 15 | 25 |

| A549 | 20 | 30 | |

| Doxorubicin (Positive Control) | HeLa | 0.05 | 0.1 |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of methyl 1,8-naphthyridine-4-carboxylate is currently limited, a strong body of literature on analogous compounds points towards topoisomerase II inhibition as the primary mode of its potential anticancer activity. The methyl ester functionality likely plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties, potentially acting as a prodrug to deliver the active carboxylic acid to its intracellular target.

Future research should focus on the experimental validation of this hypothesized mechanism through the protocols outlined in this guide. Furthermore, investigating the enzymatic hydrolysis of the methyl ester within cancer cells and exploring the structure-activity relationships of other ester derivatives will provide deeper insights into the therapeutic potential of this promising class of compounds. The framework presented here serves as a critical starting point for researchers and drug development professionals to unlock the full potential of methyl 1,8-naphthyridine-4-carboxylate and its analogs in the fight against cancer.

References

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]

-

Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. [Link]

-

Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. SCIRP. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

-

Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Taylor & Francis Online. [Link]

-

The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

-

Reported 1,8‐naphthyridines with topoisomerase inhibitor activity. ResearchGate. [Link]

-

Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Bohrium. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

Drug design: optimizing target interactions. slideplayer.com. [Link]

-

Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed. [Link]

-

Exploring the Benefits of Alpha-Methyl Carboxylic Acid in Modern Chemistry. LinkedIn. [Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

-

Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Ovid. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

-

The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC. [Link]

Sources

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. spu.edu.sy [spu.edu.sy]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

The Privileged Scaffold: A Technical Guide to the Therapeutic Potential of Methyl 1,8-Naphthyridine-4-Carboxylate

The 1,8-naphthyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2] This technical guide focuses on Methyl 1,8-naphthyridine-4-carboxylate, a key intermediate that serves as a versatile building block for the synthesis of potent and selective therapeutic agents. While this compound itself may not be the final active pharmaceutical ingredient, its strategic importance lies in the diverse array of derivatives it can generate. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential therapeutic targets accessible from this privileged scaffold, detailing the underlying mechanisms of action and providing actionable experimental protocols for target validation.

The 1,8-Naphthyridine Core: A Foundation for Diverse Pharmacology

The 1,8-naphthyridine nucleus, a bicyclic system containing two nitrogen atoms, has proven to be a rich source of biologically active molecules.[2] Its structural similarity to quinolones has been a key driver in the exploration of its antimicrobial properties, leading to the development of important antibacterial agents.[3][4] Beyond its role in combating infectious diseases, the 1,8-naphthyridine scaffold has demonstrated significant potential in oncology, immunology, and neurology.[1][5] The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the development of highly selective ligands for a range of biological targets.

Methyl 1,8-Naphthyridine-4-Carboxylate: A Gateway to Therapeutic Innovation

Methyl 1,8-naphthyridine-4-carboxylate is a pivotal starting material in the synthesis of a wide array of functionalized 1,8-naphthyridine derivatives. Its carboxylate group at the 4-position provides a reactive handle for the introduction of diverse chemical moieties, facilitating the exploration of structure-activity relationships and the optimization of drug candidates.

Potential Therapeutic Targets and Mechanisms of Action

The derivatization of Methyl 1,8-naphthyridine-4-carboxylate opens up avenues to target a variety of enzymes and receptors implicated in human diseases. The following sections delve into the most promising therapeutic targets for derivatives of this scaffold.

Anticancer Activity: Targeting Topoisomerase II and Kinases

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridine derivatives.[6][7][8][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, with topoisomerase II inhibition being a prominent one.[10][11]

3.1.1. Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[10][11] Its inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[11] Vosaroxin, a 1,8-naphthyridine derivative, is a known topoisomerase II inhibitor that has been investigated in clinical trials for acute myeloid leukemia.[11]

Illustrative Signaling Pathway: Topoisomerase II Inhibition

Caption: Inhibition of Topoisomerase II by a 1,8-naphthyridine derivative.

Experimental Protocol: In Vitro Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Reaction Setup: Prepare a reaction mixture containing human topoisomerase IIα, kDNA, and the test compound (derived from Methyl 1,8-naphthyridine-4-carboxylate) at various concentrations in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the enzymatic reaction.

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated kDNA.

-

Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.

-

Analysis: Quantify the intensity of the decatenated DNA bands to determine the inhibitory activity of the compound. The concentration at which 50% of the decatenation activity is inhibited is the IC50 value.

3.1.2. Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,8-naphthyridine scaffold has been explored for its potential to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR).[1][12]

Illustrative Workflow: Kinase Inhibition Screening

Caption: Workflow for screening 1,8-naphthyridine derivatives for kinase inhibition.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

The foundational therapeutic application of 1,8-naphthyridines is in the realm of antimicrobials, with nalidixic acid being the first of its class.[2][3] These compounds primarily target bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.[3][4][13]

Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Setup: Combine E. coli DNA gyrase, relaxed circular plasmid DNA, and the test compound in a reaction buffer containing ATP.

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop solution.

-

Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel and quantify the amount of supercoiled DNA to determine the IC50 value of the compound.

Neurological and Inflammatory Disorders: Targeting Cannabinoid and Adrenergic Receptors

Derivatives of the 1,8-naphthyridine scaffold have also shown promise in modulating the activity of G-protein coupled receptors (GPCRs), such as cannabinoid (CB) and adrenergic receptors, which are implicated in a range of neurological and inflammatory conditions.[1][14][15]

3.3.1. Cannabinoid Receptor Modulation

Studies have shown that certain 1,8-naphthyridine derivatives can act as ligands for cannabinoid receptors, with some exhibiting selectivity for the CB2 receptor.[14][16] The CB2 receptor is primarily expressed in immune cells and is a potential target for treating inflammatory and neuropathic pain.

Experimental Protocol: Radioligand Binding Assay for CB2 Receptor

This assay determines the affinity of a test compound for the CB2 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor.

-

Binding Reaction: Incubate the membranes with a radiolabeled CB2 ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) of the test compound from the competition binding curve.

Quantitative Data: Representative Biological Activities of 1,8-Naphthyridine Derivatives

| Compound Class | Target | Assay | Representative IC50/Ki | Reference |

| 1,8-Naphthyridine-3-carboxamides | Anticancer | Cytotoxicity (MIAPaCa cells) | 0.41 µM | [6][8] |

| 1,8-Naphthyridine-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Radioligand Binding | 5.5 nM (Ki) | [14] |

| 1,8-Naphthyridine Derivatives | DNA Gyrase | Enzyme Inhibition | 1.7-13.2 µg/mL (IC50) | [3] |

| Phenyl-1,8-naphthyridin-4-ones | Phosphodiesterase 4 (PDE4) | Enzyme Inhibition | - | [17] |

Conclusion

Methyl 1,8-naphthyridine-4-carboxylate represents a highly valuable and versatile scaffold in modern drug discovery. Its strategic importance lies in its ability to serve as a launchpad for the synthesis of a diverse array of compounds with significant therapeutic potential. The exploration of its derivatives has already yielded promising leads in the fields of oncology, infectious diseases, and neurology. This technical guide provides a solid foundation for researchers to further investigate the therapeutic possibilities of this privileged chemical entity, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 44(10), 4002-4014.

- Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(3), 633-641.

- Al-Romaizan, A. N., Al-Abdullah, E. S., & El-Emam, A. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-953.

- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1167-1178.

- Li, J., Wang, Y., Zhang, Y., Wang, C., & Li, Y. (2014). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives.

- (Reference not directly applicable to Methyl 1,8-naphthyridine-4-carboxylate but discusses 1,8-naphthyridines as anticancer agents).

- BenchChem. (2025). The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

- de Oliveira, V. M., da Silva, A. C. S., de Oliveira, D. A., da Silva, A. L., & de Souza, M. V. N. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1506.

- Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-852.

- (Review of various activities of 1,8-naphthyridine deriv

- (Review of recent advancements in the biological activities of 1,8-naphthyridines).

- (Review highlighting the versatile biological properties of 1,8-naphthyridine deriv

- BenchChem. (2025). Discovery and History of 1,8-Naphthyridine Compounds.

- (Review on the versatile biological activities of 1,8-naphthyridine deriv

- Manera, C., Malfitano, A. M., Saccomanni, G., Bertini, S., Castarren, C., Martinelli, A., ... & Lanza, M. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Journal of Medicinal Chemistry, 47(9), 2295-2304.

- Manera, C., Malfitano, A. M., Saccomanni, G., Bertini, S., Castarren, C., Martinelli, A., ... & Lanza, M. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 49(20), 5947-5957.

- (Review on the antimicrobial activity of naphthyridine deriv

- (Article on the anti-mycobacterial evalu

- (Article on 1,8-naphthyridine derivatives as dual inhibitors of alkaline phosph

- (Review on advances in the chemistry and therapeutic potential of 1,8-naphthyridines).

- (Article on the development of selective, fluorescent cannabinoid type 2 receptor ligands).

- Gessi, S., Varani, K., Merighi, S., Borea, P. A., & Antonelli, T. (2003). Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes. Biochemical Pharmacology, 66(4), 635-643.

- Gallant, M., Aspiotis, R., Bayly, C., Brideau, C., Chan, C. C., Chauret, N., ... & Guay, J. (2008). Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: identification of MK-0873, a potent and effective PDE4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(20), 5554-5558.

- (Review of multiple biological activities of 1,8-naphthyridine deriv

-

Guerrini, G., Ciciani, G., Costanzo, A., Bruni, F., Selleri, S., & Costa, B. (2000). 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)[6][8][18]triazolo[4,3-a][6][13]naphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. European Journal of Medicinal Chemistry, 35(11), 1021-1035.

- (Article on the evaluation of 2,7-naphthyridines as targeted anti-staphylococcal candid

- PubChem. (n.d.).

- (Article on the design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues).

- Wikipedia. (2023, December 2). Vosaroxin.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Vosaroxin - Wikipedia [en.wikipedia.org]

- 12. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the biochemical effects of new 1, 8-naphthyridine derivatives, beta-receptor antagonists, in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: identification of MK-0873, a potent and effective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: De Novo Synthesis and Characterization of Methyl 1,8-naphthyridine-4-carboxylate

Introduction & Mechanistic Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial agents, kinase inhibitors, and immunomodulators. Specifically, the C4-carboxylate derivative, Methyl 1,8-naphthyridine-4-carboxylate (CAS: 99361-32-7), serves as a versatile electrophilic building block for late-stage functionalization and the development of complex antiproliferative agents[1].

Due to the highly electron-deficient nature of the naphthyridine core, direct carboxylation is synthetically unviable. Therefore, this protocol utilizes a robust three-step linear sequence:

-

Core Construction: A modified Skraup/Friedländer condensation to yield 4-methyl-1,8-naphthyridine.

-

Chemoselective Oxidation: Oxidation of the C4-methyl group to a carboxylic acid using Selenium Dioxide[2][3].

-

Fischer Esterification: Conversion of the acid to the target methyl ester.

This guide provides a self-validating, step-by-step protocol designed for high reproducibility, scalability, and strict analytical validation at every intermediate stage.

Experimental Workflow & Logical Pathway

Figure 1: Three-step synthetic workflow for Methyl 1,8-naphthyridine-4-carboxylate.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.

| Parameter | Step 1: Core Construction | Step 2: Oxidation | Step 3: Esterification |

| Target Intermediate | 4-Methyl-1,8-naphthyridine | 1,8-Naphthyridine-4-carboxylic acid | Methyl 1,8-naphthyridine-4-carboxylate |

| Key Reagents | 2-Aminopyridine (1.0 eq)Methyl vinyl ketone (1.2 eq) | Intermediate 1 (1.0 eq)Selenium dioxide (2.5 eq) | Intermediate 2 (1.0 eq)Methanol (Excess) |

| Catalyst / Oxidant | Sodium 3-nitrobenzenesulfonate | None (SeO₂ acts as oxidant) | Conc. H₂SO₄ (Catalytic) |

| Temperature | 130 °C (Reflux) | 101 °C (Reflux) | 65 °C (Reflux) |

| Reaction Time | 4 hours | 14 hours | 8 hours |

| Expected Yield | 55 - 65% | 80 - 85% | 85 - 95% |

Step-by-Step Methodologies & Causality

Step 1: Synthesis of 4-Methyl-1,8-naphthyridine

Causality Note: The Skraup-Doebner-Von Miller reaction requires an oxidant to aromatize the newly formed ring. Sodium 3-nitrobenzenesulfonate is chosen over traditional arsenic pentoxide to drastically reduce the toxicity profile and simplify the aqueous workup. Dropwise addition of the enone is critical to prevent its thermal polymerization.

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-aminopyridine (10.0 g, 106 mmol) in 70% aqueous sulfuric acid (50 mL).

-

Oxidant Addition: Add sodium 3-nitrobenzenesulfonate (14.3 g, 63.6 mmol) to the acidic solution and heat the mixture to 100 °C under continuous stirring.

-

Condensation: Add methyl vinyl ketone (10.6 mL, 127 mmol) dropwise over 1 hour to control the exothermic reaction.

-

Reflux: Elevate the temperature to 130 °C and reflux for 4 hours.

-

Workup: Cool the mixture to room temperature. Transfer to an ice bath and carefully neutralize with 20% aqueous NaOH until the pH reaches ~8, ensuring the internal temperature remains below 25 °C.

-

Isolation: Extract the aqueous layer with dichloromethane (3 × 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a brownish solid.

Step 2: Synthesis of 1,8-Naphthyridine-4-carboxylic acid

Causality Note: SeO₂ selectively oxidizes allylic and heteroaromatic methyl groups. Because the 1,8-naphthyridine ring is highly electron-deficient, the C4-methyl protons are sufficiently acidic to undergo enolization-like tautomerization, facilitating the initial ene-reaction with SeO₂[2].

-

Preparation: Suspend 4-methyl-1,8-naphthyridine (8.0 g, 55.5 mmol) in 150 mL of anhydrous 1,4-dioxane in a 250 mL round-bottom flask.

-

Oxidation: Add Selenium dioxide (15.4 g, 138 mmol). Attach a reflux condenser and heat the mixture to 101 °C for 14 hours under a nitrogen atmosphere.

-

Filtration: Critical Step - Filter the reaction mixture while hot through a tightly packed pad of Celite to remove precipitated black selenium metal. Wash the pad with hot dioxane (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold water to precipitate the carboxylic acid. Filter, wash with cold water, and dry under a vacuum to yield a pale yellow powder.

Step 3: Synthesis of Methyl 1,8-naphthyridine-4-carboxylate

Causality Note: Fischer esterification is an equilibrium process. Utilizing methanol as both the solvent and the reactant drives the reaction to completion via Le Chatelier's principle. Neutralization with NaHCO₃ during workup prevents the hydrolysis of the newly formed ester.

-

Preparation: Suspend 1,8-Naphthyridine-4-carboxylic acid (7.0 g, 40.2 mmol) in anhydrous methanol (100 mL).

-

Catalysis: Slowly add concentrated H₂SO₄ (2.0 mL) dropwise.

-

Reflux: Heat the mixture to 65 °C and reflux for 8 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove ~80% of the methanol. Pour the residue into an ice-cold saturated aqueous NaHCO₃ solution (100 mL) to neutralize the acid catalyst.

-

Isolation: Extract with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate to yield an off-white crystalline solid. Purify via recrystallization from ethyl acetate/hexanes if necessary.

In-Process Quality Control (IPQC) & Self-Validation

To ensure a self-validating system, perform the following analytical checks at each stage:

-

Post-Step 1: ¹H NMR (CDCl₃) must show a characteristic sharp singlet at ~2.7 ppm corresponding to the C4-methyl group. The disappearance of the primary amine protons from the starting material confirms cyclization.

-

Post-Step 2: ¹H NMR (DMSO-d₆) must show the complete disappearance of the 2.7 ppm methyl singlet and the appearance of a broad, highly deshielded singlet (>13.0 ppm) corresponding to the carboxylic acid proton.

-

Post-Step 3: ¹H NMR (CDCl₃) must show the disappearance of the carboxylic acid proton and the emergence of a sharp 3H singlet at ~4.05 ppm, confirming the formation of the methyl ester. LC-MS should display a dominant [M+H]⁺ peak at m/z 189.1.

Troubleshooting & Workup Logic

The most common point of failure in this sequence is the incomplete removal of selenium byproducts during Step 2, which can poison downstream reactions. Follow the logical decision tree below to prevent contamination.

Figure 2: Logical decision tree for the removal of selenium byproducts during workup.

References

-

Title: A mild synthesis of substituted 1,8-naphthyridines Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines[3] Source: ResearchGate URL: [Link]

-

Title: US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones[1] Source: Google Patents URL:

Sources

Application Note: Large-Scale Synthesis of Methyl 1,8-naphthyridine-4-carboxylate

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 1,8-naphthyridine-4-carboxylate , a critical pharmacophore in drug discovery (e.g., antiviral and antibacterial agents). Unlike the common Friedländer synthesis, which typically yields 2- or 3-substituted derivatives, this protocol targets the challenging 4-position carboxylate. The strategy employs a high-fidelity "Cyclization-Activation-Carbonylation" sequence, utilizing 2-aminopyridine as the starting material. This route is selected for its reproducibility, cost-efficiency at scale, and high regioselectivity.

Strategic Retrosynthesis & Route Selection

The Regioselectivity Challenge

The primary challenge in synthesizing 1,8-naphthyridine-4-carboxylates is controlling the position of the substituent.

-

Friedländer Synthesis: Condensation of 2-aminonicotinaldehyde with methyl pyruvate typically yields the 2-carboxylate due to the specific condensation mechanics (aldehyde carbon becomes C4, ketone carbon becomes C2).

-

Gould-Jacobs Reaction: Reaction with ethoxymethylenemalonate (EMME) yields the 3-carboxylate .

Selected Route: The "Activation-Carbonylation" Strategy

To guarantee the carboxylate at C4, we utilize a de novo ring construction followed by functional group interconversion.

-

Ring Construction: Michael addition of 2-aminopyridine to methyl propiolate, followed by thermal cyclization to yield 1,8-naphthyridin-4-one .

-

Activation: Conversion of the 4-oxo tautomer to the electrophilic 4-chloro-1,8-naphthyridine using phosphorus oxychloride (

). -

Functionalization: Palladium-catalyzed alkoxycarbonylation of the aryl chloride to install the methyl ester.

Figure 1: Strategic workflow for the site-selective synthesis of Methyl 1,8-naphthyridine-4-carboxylate.

Detailed Experimental Protocols

Stage 1: Synthesis of 1,8-Naphthyridin-4-one

This step constructs the bicyclic core. The use of methyl propiolate provides a direct route with high atom economy compared to malonate-based methods.

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

Methyl Propiolate (1.1 equiv)

-

Methanol (Solvent A)

-

Dowtherm A (Eutectic mixture of biphenyl/diphenyl ether) (Solvent B)

Protocol:

-

Michael Addition:

-

Charge a reactor with 2-aminopyridine (100 g, 1.06 mol) and Methanol (500 mL).

-

Cool to 0–5°C.

-

Add Methyl Propiolate (98 g, 1.17 mol) dropwise over 60 minutes, maintaining temperature <10°C. Caution: Methyl propiolate is a lachrymator.

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Concentrate under reduced pressure to yield the crude acrylate intermediate (yellow oil/solid).

-

-

Thermal Cyclization:

-

Heat Dowtherm A (500 mL) to 240–250°C in a reactor equipped with a distillation head (to remove methanol produced during cyclization).

-

Add the crude acrylate slowly to the hot solvent.[1] Critical: Addition must be slow to prevent foaming and temperature drop.

-

Stir at 250°C for 30–45 minutes.

-

Cool the mixture to RT. The product, 1,8-naphthyridin-4-one , will precipitate.

-

Add Hexane (500 mL) to dilute the Dowtherm A and maximize precipitation.

-

Filter the solid, wash copiously with Hexane/Acetone (1:1), and dry.

-

Yield: ~65-75% | Appearance: Brown to tan solid.

-

Stage 2: Synthesis of 4-Chloro-1,8-naphthyridine

Activation of the tautomeric hydroxyl group to a chloride leaving group.

Reagents:

-

1,8-Naphthyridin-4-one (from Stage 1)

-

Phosphorus Oxychloride (

) (5.0 equiv) -

Triethylamine (

) (Catalytic, optional)

Protocol:

-

Charge 1,8-Naphthyridin-4-one (50 g) into a flask.

-

Add

(160 mL) carefully. Safety: Exothermic reaction. -

Heat to reflux (105°C) for 2–4 hours. Monitor by TLC or HPLC until starting material is consumed.

-

Quench (Critical Safety Step):

-

Concentrate the reaction mixture to remove excess

(recover for disposal). -

Pour the thick residue slowly onto Crushed Ice/Water (500 g) with vigorous stirring. Maintain temperature <20°C.

-

Neutralize with

or

-

-

Extract with Dichloromethane (

, 3 x 200 mL). -

Dry organic layer (

), filter, and concentrate. -

Purification: Recrystallize from Heptane/EtOAc if necessary, though the crude is often sufficiently pure for carbonylation.

-

Yield: ~80-85% | Appearance: Off-white to yellow needles.

Stage 3: Methoxycarbonylation (The Target Step)

Conversion of the aryl chloride to the methyl ester using Palladium-catalyzed carbonylation.

Reagents:

-

4-Chloro-1,8-naphthyridine (1.0 equiv)

-

Methanol (Solvent/Reagent)[2]

-

Triethylamine (2.0 equiv)

-

Catalyst System:

(2 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%). Note: dppf is superior to -

Carbon Monoxide (CO) gas (5–10 bar).

Protocol:

-

Reactor Setup: Use a high-pressure stainless steel autoclave (e.g., Parr reactor).

-

Charge 4-Chloro-1,8-naphthyridine (20 g), Methanol (200 mL), Triethylamine (34 mL),

(0.27 g), and dppf (1.3 g). -

Seal the reactor and purge with Nitrogen (

) three times. -

Purge with Carbon Monoxide (CO) three times. Safety: CO is highly toxic. Use a CO detector and fume hood.

-

Pressurize with CO to 5–10 bar (70–145 psi) .

-

Heat to 100°C and stir for 12–16 hours.

-

Cool to RT and carefully vent the CO.

-

Filter the mixture through a pad of Celite to remove Pd black.

-

Concentrate the filtrate.

-

Workup: Dissolve residue in

, wash with water, dry, and concentrate. -

Purification: Recrystallize from Methanol or purify via short silica plug (Eluent: EtOAc/Hexane).

-

Yield: ~85-90%.

Process Safety & Scalability Assessment

| Parameter | Risk/Challenge | Mitigation Strategy |

| Thermal Cyclization | High Temp (250°C) | Use Dowtherm A (high boiling point, stable). Ensure reactor is rated for high T. |

| Chlorination | Quench onto ice slowly. Monitor exotherm. Use scrubber for HCl gas. | |

| Carbonylation | CO Gas (Toxic/Flammable) | Use rated pressure vessels. Leak testing mandatory. CO monitors in workspace. |

| Impurity Profile | Regioisomers | The synthetic route is highly regioselective; 2-isomer formation is mechanistically blocked. |

Diagram: Process Flow & Critical Control Points (CCP)

Figure 2: Operational workflow highlighting Critical Control Points (CCP) for scale-up.

Analytical Controls & Specifications

To ensure the protocol is "self-validating," the following analytical criteria must be met at each stage:

-

Intermediate 1 (1,8-Naphthyridin-4-one):

-

1H NMR (DMSO-d6): Characteristic signals for the naphthyridine core. Absence of methyl ester protons from the starting propiolate (indicating cyclization).

-

Appearance: Tan solid. Melting point >200°C.

-

-

Intermediate 2 (4-Chloro-1,8-naphthyridine):

-

MS (ESI): m/z 164/166 (Cl isotope pattern).

-

HPLC Purity: >98% (Area).

-

-

Final Product (Methyl 1,8-naphthyridine-4-carboxylate):

-

1H NMR (CDCl3):

9.2 (1H), 9.1 (1H), 8.8 (1H), etc. Key Signal: Singlet at -

13C NMR: Carbonyl peak at ~165 ppm.

-

HRMS: Calculated for

[M+H]+: 189.0664.

-

References

-

Laxminarayana, E., et al. (2009).[3] "A Novel Synthesis of Substituted 4-Hydroxy-1,8-naphthyridines." Journal of the Chilean Chemical Society, 54(4).

-

Dufaud, V., Thivolle-Cazat, J., & Basset, J. (1990). "Palladium catalysed carbonylation of aryl chlorides to the corresponding methyl esters." Chemical Communications, 426-427.

-

Martinelli, J. R., et al. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." Journal of the Organic Chemistry, 73(18), 7102–7107.

-

BenchChem Application Notes. (2025). "Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives."

-

Organic Chemistry Portal. "Synthesis of 1,8-naphthyridines."

Sources

Application Note: Methyl 1,8-naphthyridine-4-carboxylate in Coordination Chemistry

[1]

Executive Summary

Methyl 1,8-naphthyridine-4-carboxylate (MNC ) is a functionalized derivative of the 1,8-naphthyridine scaffold.[1] Unlike the parent naphthyridine, which is a simple binucleating ligand, MNC incorporates an ester moiety at the C4 position. This modification introduces electronic asymmetry and a secondary coordination site (carbonyl oxygen), though the N1,N8-bidentate pocket remains the primary binding motif.

Key Technical Attributes:

-

Ligand Class: N,N-heterocyclic donor (primary); O-donor (secondary/hemilabile).[1]

-

Coordination Geometry: Favors bridging ($ \mu $) modes over chelating modes due to the small bite angle of the 1,8-nitrogen atoms (~2.2 Å separation).[1]

-

Electronic Profile: The C4-ester is electron-withdrawing, lowering the basicity of the naphthyridine nitrogens compared to unsubstituted 1,8-naphthyridine, stabilizing low-valent metal centers (e.g., Cu(I), Ru(I/II)).[1]

-

Applications: Dinuclear catalyst design, photoluminescent materials, and metallodrug scaffolds (DNA intercalation).

Ligand Synthesis Protocol

While 1,8-naphthyridine derivatives can be synthesized via Friedländer condensation, the specific regiochemistry required for the 4-carboxylate is best achieved via a Pfitzinger-type reaction using 7-azaisatin.[1]

Workflow Diagram

Figure 1: Synthetic pathway for Methyl 1,8-naphthyridine-4-carboxylate targeting the C4-functionalization.

Detailed Procedure

Step 1: Synthesis of 7-Azaisatin

-

Reagents: 7-Azaindole (1.0 eq), CrO

(3.0 eq), Glacial Acetic Acid.[1] -

Protocol: Dissolve 7-azaindole in acetic acid. Add CrO

slowly to maintain temperature <60°C. Reflux for 1 hour. Pour onto crushed ice. -

Yield: Yellow/Orange solid (~50-60%).[1]

Step 2: Pfitzinger Condensation (Acid Formation) [1]

-

Reagents: 7-Azaisatin (1.0 eq), Acetaldehyde (excess/equivalent), KOH (33% aq).[1]

-

Mechanism: Base-catalyzed ring opening of the isatin amide followed by condensation with the aldehyde.[1]

-